GAT1 Binding Affinity Profile vs. STING Antagonist H-151 and PKCα Inhibitor Indolylureas
The target compound demonstrates a binding affinity (Ki) of 1070 nM for human GAT1 [1]. In contrast, the structurally related analog 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea (H-151) functions as a potent STING antagonist with no reported GAT1 activity, while many indolylureas are optimized for nanomolar PKCα inhibition [2]. This defines a distinct target engagement landscape. Potential off-target effects in the micromolar range at GAT1 must be a key consideration when selecting H-151 for STING-related research, and vice versa.
| Evidence Dimension | GAT1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.07 × 10³ nM (human GAT1) [1] |
| Comparator Or Baseline | H-151: Not applicable (STING antagonist, Ki < 100 nM for STING). PKCα Indolylureas: Not applicable (IC50 < 100 nM for PKCα) [2]. |
| Quantified Difference | Not applicable due to different primary target classes, but target compound's GAT1 activity is a unique differentiator within the indolylurea chemotype. |
| Conditions | Competitive MS binding assay using HEK293 cells expressing human GAT1 [1]. For H-151 and PKCα, standard enzymatic/cellular assay conditions apply [2]. |
Why This Matters
This target selectivity profile is critical for scientists selecting a chemical probe: H-151 is unsuitable for GABA transporter studies, while the target compound provides a defined starting point for GAT1-focused research, avoiding confounding effects on STING or PKCα pathways.
- [1] BindingDB. BDBM50063508 (CHEMBL3398500): Binding affinity to human GAT1. Ki = 1.10E+3 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063508 (accessed 2026-05-05). View Source
- [2] Djung, J. F.; Mears, R. J.; Montalbetti, C. A.; et al. The synthesis and evaluation of indolylureas as PKCα inhibitors. Bioorg. Med. Chem. 2011, 19 (8), 2742–2750. DOI: 10.1016/j.bmc.2011.02.036. View Source
